molecular formula C13H18ClN3O3 B13382074 tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate

tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate

Cat. No.: B13382074
M. Wt: 299.75 g/mol
InChI Key: KYQBXDZGDMJGIR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate typically involves multiple steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate chlorophenoxy derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate is unique due to its combination of a chlorophenoxy group and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H18ClN3O3

Molecular Weight

299.75 g/mol

IUPAC Name

tert-butyl N-[(E)-[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)

InChI Key

KYQBXDZGDMJGIR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\COC1=CC=CC=C1Cl)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N

Origin of Product

United States

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